1-[4-(4-Nitrophenoxy)phenyl]sulfonyl-2,3-dihydroindole
Overview
Description
1-[4-(4-Nitrophenoxy)phenyl]sulfonyl-2,3-dihydroindole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a sulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-[4-(4-Nitrophenoxy)phenyl]sulfonyl-2,3-dihydroindole typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the indole core: This can be achieved through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the sulfonyl group: This step usually involves the reaction of the indole derivative with a sulfonyl chloride in the presence of a base.
Attachment of the nitrophenoxy group: This can be done through a nucleophilic aromatic substitution reaction, where the nitrophenoxy group is introduced to the phenyl ring.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[4-(4-Nitrophenoxy)phenyl]sulfonyl-2,3-dihydroindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, which can further react to form other derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(4-Nitrophenoxy)phenyl]sulfonyl-2,3-dihydroindole has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its potential biological activities, it can be explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[4-(4-Nitrophenoxy)phenyl]sulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects . The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[4-(4-Nitrophenoxy)phenyl]sulfonyl-2,3-dihydroindole can be compared with other indole derivatives, such as:
1-(4-Nitrophenyl)-2,3-dihydroindole: This compound lacks the sulfonyl group, which can significantly alter its chemical and biological properties.
1-(4-Sulfonylphenyl)-2,3-dihydroindole: This compound lacks the nitrophenoxy group, which can also influence its properties.
1-(4-Nitrophenoxyphenyl)-2,3-dihydroindole: This compound lacks the sulfonyl group, making it less reactive in certain chemical reactions.
The presence of both the sulfonyl and nitrophenoxy groups in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
1-[4-(4-nitrophenoxy)phenyl]sulfonyl-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c23-22(24)16-5-7-17(8-6-16)27-18-9-11-19(12-10-18)28(25,26)21-14-13-15-3-1-2-4-20(15)21/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSLMQUXWVINRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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